molecular formula C5H7N3O B13231962 3-(Aminomethyl)pyrazin-2-ol

3-(Aminomethyl)pyrazin-2-ol

Cat. No.: B13231962
M. Wt: 125.13 g/mol
InChI Key: RXSOHHVGRICWCD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrazin-2-ol is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyrazin-2-ol can be achieved through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-(Aminomethyl)pyrazin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: The parent compound of 3-(Aminomethyl)pyrazin-2-ol, with a simpler structure.

    2-Aminopyrazine: A similar compound with an amino group attached to the pyrazine ring.

    3-Aminopyrazine: Another related compound with the amino group in a different position on the pyrazine ring.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group on the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-(aminomethyl)-1H-pyrazin-2-one

InChI

InChI=1S/C5H7N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3,6H2,(H,8,9)

InChI Key

RXSOHHVGRICWCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=O)N1)CN

Origin of Product

United States

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